An In-Depth Technical Guide to tert-butyl N-cyclopropyl-N-methylcarbamate
An In-Depth Technical Guide to tert-butyl N-cyclopropyl-N-methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl N-cyclopropyl-N-methylcarbamate, a molecule of increasing interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and its emerging applications, offering field-proven insights for researchers and drug development professionals.
Core Molecular Attributes
Molecular Formula: C₉H₁₇NO₂
Molecular Weight: 171.24 g/mol
CAS Number: 1378390-62-5
The structural architecture of tert-butyl N-cyclopropyl-N-methylcarbamate incorporates a bulky tert-butyl protecting group, a rigid cyclopropyl moiety, and a central carbamate linkage. This unique combination of functional groups bestows upon it specific physicochemical properties that are highly valuable in the design of complex molecules.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | ChemScene |
| Molecular Weight | 171.24 g/mol | ChemScene |
| CAS Number | 1378390-62-5 | ChemScene |
Strategic Synthesis: The N-tert-Butyloxycarbonylation of N-cyclopropyl-N-methylamine
The synthesis of tert-butyl N-cyclopropyl-N-methylcarbamate is most commonly achieved through the N-tert-butyloxycarbonylation of N-cyclopropyl-N-methylamine. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent. The causality behind this choice lies in the clean and high-yielding nature of this protection strategy, which is a cornerstone of modern organic synthesis.
The reaction proceeds via the nucleophilic attack of the secondary amine nitrogen of N-cyclopropyl-N-methylamine on one of the carbonyl carbons of Boc₂O. A base, such as triethylamine or N,N-diisopropylethylamine, is typically employed to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.
Caption: Synthetic workflow for tert-butyl N-cyclopropyl-N-methylcarbamate.
Experimental Protocol: N-tert-butyloxycarbonylation of N-cyclopropyl-N-methylamine
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Reaction Setup: To a stirred solution of N-cyclopropyl-N-methylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.1 equivalents).
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Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure tert-butyl N-cyclopropyl-N-methylcarbamate.
Comprehensive Analytical Characterization
To ensure the identity and purity of the synthesized tert-butyl N-cyclopropyl-N-methylcarbamate, a multi-technique analytical approach is imperative.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of tert-butyl carbamates. A reversed-phase C18 column is typically effective for the separation of the target compound from potential impurities.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. The characteristic signals for the tert-butyl, cyclopropyl, and methyl groups provide unambiguous confirmation of the molecular structure.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
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~1.45 ppm (singlet, 9H): Protons of the tert-butyl group.
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~2.80 ppm (singlet, 3H): Protons of the N-methyl group.
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~2.50 ppm (m, 1H): Methine proton of the cyclopropyl group.
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~0.60-0.80 ppm (m, 4H): Methylene protons of the cyclopropyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to be observed as its protonated form [M+H]⁺ at m/z 172.24.
Applications in Medicinal Chemistry and Drug Discovery
The carbamate functional group is a prevalent structural motif in a multitude of approved therapeutic agents.[1] The incorporation of a cyclopropyl ring offers several advantages in drug design, including enhanced metabolic stability and improved potency.[2]
While specific biological activity data for tert-butyl N-cyclopropyl-N-methylcarbamate is not extensively published, its structural components suggest its utility as a key building block in the synthesis of more complex molecules with potential therapeutic applications.
Key Roles in Drug Design:
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Metabolic Stability: The cyclopropyl group is known to be less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups.[2] This can lead to an improved pharmacokinetic profile of a drug candidate.
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Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target.[2]
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Intermediate for Bioactive Molecules: As a protected secondary amine, tert-butyl N-cyclopropyl-N-methylcarbamate can serve as a precursor for the synthesis of a wide range of pharmacologically active compounds, including enzyme inhibitors and receptor modulators.[3] For instance, related N-cyclopropyl carbamate derivatives have been investigated for their potential as insecticides and in other areas of agrochemical research.[4]
Caption: The role of tert-butyl N-cyclopropyl-N-methylcarbamate in drug design.
Conclusion
tert-butyl N-cyclopropyl-N-methylcarbamate is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and the advantageous properties conferred by its constituent functional groups make it a valuable tool for researchers. This guide has provided a foundational understanding of its key characteristics, synthesis, and analytical validation, which will aid in its effective utilization in the development of novel chemical entities.
References
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link].
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link].
